Cas no 5429-07-2 (2-(7-chloroquinolin-4-yl)sulfanylacetic acid)

2-(7-chloroquinolin-4-yl)sulfanylacetic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-(7-chloroquinolin-4-yl)sulfanylacetic acid
- (7-CHLOROQUINOLIN-4-YL)THIO]ACETIC ACID
- [(7-Chloroquinolin-4-yl)thio]acetic acid
- (7-Chlor-[4]chinolylmercapto)-essigsaeure
- (7-chloro-[4]quinolylmercapto)-acetic acid
- 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid
- 4-carboxymethylthio-7-chloroquinoline
- 5429-07-2
- AKOS000201760
- cid_224672
- NSC-13352
- J-507606
- CS-0319861
- SMR000456640
- 2-[(7-chloro-4-quinolyl)thio]acetic acid
- 2-[(7-chloroquinolin-4-yl)sulfanyl]acetic acid
- Maybridge3_003910
- AS-8239
- 2-(7-chloranylquinolin-4-yl)sulfanylethanoic acid
- 2-[(7-chloro-4-quinolinyl)thio]acetic acid
- 2-((7-Chloroquinolin-4-yl)thio)aceticacid
- NSC13352
- MFCD01569501
- CCG-248396
- IDI1_015297
- FT-0730241
- MLS000850622
- 2-((7-Chloroquinolin-4-yl)thio)acetic acid
- SB68917
- W-204293
- HMS2812L21
- CHEMBL1327484
- BDBM114408
- HMS1442B16
- DTXSID10279604
- 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid, AldrichCPR
- DB-057846
-
- MDL: MFCD01569501
- Renchi: InChI=1S/C11H8ClNO2S/c12-7-1-2-8-9(5-7)13-4-3-10(8)16-6-11(14)15/h1-5H,6H2,(H,14,15)
- Clave inchi: YFWVKWISZZSPFR-UHFFFAOYSA-N
- Sonrisas: C1=CC2=C(C=C1Cl)N=CC=C2SCC(=O)O
Atributos calculados
- Calidad precisa: 252.99600
- Masa isotópica única: 252.9964274g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 264
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 75.5Ų
Propiedades experimentales
- Punto de fusión: 223 °C
- PSA: 75.49000
- Logp: 3.06490
2-(7-chloroquinolin-4-yl)sulfanylacetic acid Información de Seguridad
2-(7-chloroquinolin-4-yl)sulfanylacetic acid Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(7-chloroquinolin-4-yl)sulfanylacetic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB226083-10 g |
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid; 95% |
5429-07-2 | 10g |
€422.30 | 2023-06-22 | ||
abcr | AB226083-5 g |
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid; 95% |
5429-07-2 | 5g |
€257.60 | 2023-06-22 | ||
abcr | AB226083-5g |
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid, 95%; . |
5429-07-2 | 95% | 5g |
€253.60 | 2024-04-17 | |
Chemenu | CM229792-10g |
2-((7-Chloroquinolin-4-yl)thio)acetic acid |
5429-07-2 | 97% | 10g |
$349 | 2021-08-04 | |
abcr | AB226083-10g |
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid, 95%; . |
5429-07-2 | 95% | 10g |
€413.80 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390531-1g |
2-((7-Chloroquinolin-4-yl)thio)acetic acid |
5429-07-2 | 98% | 1g |
¥1001.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390531-5g |
2-((7-Chloroquinolin-4-yl)thio)acetic acid |
5429-07-2 | 98% | 5g |
¥4498.00 | 2024-05-09 | |
A2B Chem LLC | AG22999-100mg |
2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETIC ACID |
5429-07-2 | ≧95% | 100mg |
$118.00 | 2024-04-19 | |
Chemenu | CM229792-1g |
2-((7-Chloroquinolin-4-yl)thio)acetic acid |
5429-07-2 | 97% | 1g |
$74 | 2022-08-31 | |
Apollo Scientific | OR110153-1g |
[(7-Chloroquinolin-4-yl)thio]acetic acid |
5429-07-2 | 1g |
£45.00 | 2025-02-19 |
2-(7-chloroquinolin-4-yl)sulfanylacetic acid Literatura relevante
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
S. Ahmed Chem. Commun., 2009, 6421-6423
5429-07-2 (2-(7-chloroquinolin-4-yl)sulfanylacetic acid) Productos relacionados
- 2229224-82-0(tert-butyl N-4-(3-bromoprop-1-en-2-yl)-2-methylphenylcarbamate)
- 1773507-80-4(1-(Cyanomethyl)cyclobutane-1-carboxylic acid)
- 896680-60-7(2-(4-Benzoylbenzamido)thiophene-3-carboxamide)
- 2649035-41-4(6-chloro-3-(2-isocyanatopropan-2-yl)-1-methyl-1H-indole)
- 2649046-42-2(1-bromo-3-fluoro-2-(1-isocyanatoethyl)benzene)
- 40307-81-1(5-ethynyl-3-phenyl-1H-pyrazole)
- 1399655-88-9(5-(1-Methyl-1H-pyrazol-3-ylmethyl)-furan-2-carboxylic acid)
- 1171446-43-7(6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride)
- 1311254-50-8(Tert-butyl 2-cyanothiomorpholine-4-carboxylate)
- 2877632-81-8(2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine)
